molecular formula C6H14BrNO3S B1428920 N-(2-bromoethyl)-3-methoxypropane-1-sulfonamide CAS No. 1342285-08-8

N-(2-bromoethyl)-3-methoxypropane-1-sulfonamide

Cat. No. B1428920
M. Wt: 260.15 g/mol
InChI Key: KWUUEANUFIIZIA-UHFFFAOYSA-N
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Description

Typically, a compound like “N-(2-bromoethyl)-3-methoxypropane-1-sulfonamide” would be an organic molecule containing a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom . It also contains a methoxy group and a bromoethyl group .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an amine with a sulfonyl chloride to form a sulfonamide . The bromoethyl group could potentially be introduced through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the sulfonamide group, which can act as a nucleophile .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, and solubility would typically be determined experimentally .

Scientific Research Applications

  • Synthesis and Derivatization Applications : N-(2-bromoethyl)-sulfonamides are used as precursors in the synthesis of a range of derivatives, including 1,3-heteroatom substituted 2-aminopropane derivatives and various N-substituted sulfonamides. These compounds have been synthesized for their potential applications in medicinal chemistry and drug discovery (D’hooghe et al., 2005).

  • Drug Discovery and Development : Compounds like N-(5-Bromo-3-methoxypyrazin-2-yl)-5-chlorothiophene-2-sulfonamide have been identified as potential candidates in drug discovery programs, particularly as CCR4 receptor antagonists. These findings highlight the role of bromoethyl sulfonamide derivatives in the development of new therapeutic agents (Kindon et al., 2017).

  • Catalysis in Organic Synthesis : Novel N-bromo sulfonamide reagents have been used as catalysts in organic synthesis, facilitating reactions like the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s. This demonstrates the utility of bromoethyl sulfonamides in promoting efficient and environmentally friendly synthetic pathways (Khazaei et al., 2014).

  • Antitumor and Antimicrobial Activities : Certain derivatives of N-(2-bromoethyl)-3-methoxypropane-1-sulfonamide have been studied for their antitumor and antimicrobial activities. For instance, some N-substituted sulfonamides have shown inhibitory potential against enzymes like lipoxygenase, indicating their potential application in the development of new anticancer or antimicrobial agents (Rehman et al., 2011).

  • Biological Screening and Characterization : The use of sulfonamide-focused libraries in cell-based antitumor screens and subsequent gene expression studies have provided insights into the pharmacophore structure and drug-sensitive cellular pathways of these compounds. This kind of research is crucial for the development of new cancer therapies (Owa et al., 2002).

Safety And Hazards

The safety and hazards associated with a compound like this would likely be determined through laboratory testing. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The future directions for a compound like this could involve further studies to determine its potential uses. For example, it could be studied for potential medicinal uses, or as a building block for the synthesis of more complex molecules .

properties

IUPAC Name

N-(2-bromoethyl)-3-methoxypropane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14BrNO3S/c1-11-5-2-6-12(9,10)8-4-3-7/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUUEANUFIIZIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCS(=O)(=O)NCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromoethyl)-3-methoxypropane-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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